molecular formula C16H15N5O2S B12010975 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010975
M. Wt: 341.4 g/mol
InChI Key: GAVXYIXJHGZION-VCHYOVAHSA-N
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Description

4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:

    Linear Formula: C₁₆H₁₅N₅O₂S

    CAS Number: 497823-55-9

    Molecular Weight: 341.394 g/mol

This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. The presence of the pyridinyl group and the thiol functional group adds further complexity to its structure.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common approach is through a Schiff base reduction route

Industrial Production:

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.

    Substitution Reactions: It may participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions (e.g., peracids) can lead to oxidation, while reducing agents (e.g., hydrides) facilitate reduction.

Major Products:

The major products formed during reactions with this compound would vary based on the specific reaction conditions. Detailed studies are needed to identify specific products.

Scientific Research Applications

This compound has diverse applications across scientific fields:

    Chemistry: Used as a building block for designing novel molecules.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).

    Medicine: Studied for its pharmacological effects (e.g., anticancer, anti-inflammatory).

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique, it shares structural features with related molecules, such as:

    (E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one: .

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-22-12-6-7-14(23-2)11(9-12)10-18-21-15(19-20-16(21)24)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,20,24)/b18-10+

InChI Key

GAVXYIXJHGZION-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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